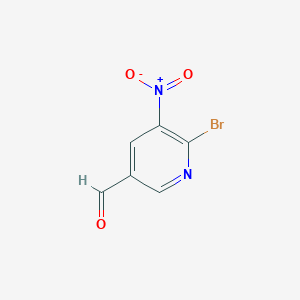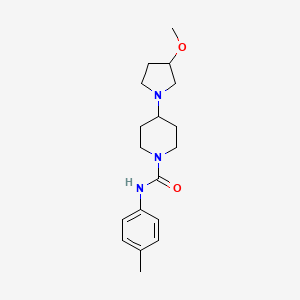![molecular formula C10H18ClNO2 B2816288 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2378501-76-7](/img/structure/B2816288.png)
2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2378501-76-7 . It has a molecular weight of 219.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-aminospiro[3.5]nonane-2-carboxylic acid hydrochloride . The InChI Code is 1S/C10H17NO2.ClH/c11-10(8(12)13)6-9(7-10)4-2-1-3-5-9;/h1-7,11H2,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Conformational Analysis
- A significant area of research involving 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride focuses on the synthesis of novel, non-natural conformationally restricted amino acids. These compounds, such as conformationally rigid spiro-linked amino acids, are synthesized for their potential application in studying protein structure and function. The development of these analogues, including spiro[2.3]hexane amino acids, aims to modulate GABAergic cascades in the human central nervous system, suggesting their utility in neuroscience and pharmacology research (Yashin et al., 2019).
Application in Drug Design
- The structural uniqueness of 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride derivatives, particularly those involving spirocyclic scaffolds, is explored for the synthesis of compounds that mimic neurotransmitters such as γ-aminobutyric acid (GABA). These efforts underscore the potential of such spirocyclic amino acids in the development of new therapeutic agents, especially as modulators of central nervous system (CNS) activity, indicating their importance in drug design and development (Yashin et al., 2017).
Mechanistic Studies and Synthetic Methodologies
- Research on 2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride and its analogues often involves detailed mechanistic studies aimed at improving synthetic methodologies. For instance, studies have investigated the acid-catalyzed reactions of related spirocyclic compounds to understand their chemical behavior better. This knowledge facilitates the design of more efficient synthetic routes for these complex molecules, contributing to organic chemistry and materials science (Adam & Crämer, 1987).
Exploration of Conformationally Restricted Analogues
- The exploration of conformationally restricted analogues of glutamic acid, based on the spiro[3.3]heptane scaffold, represents another application. These compounds mimic glutamate in a range of restricted conformations, potentially useful for probing the topologies of different glutamate receptors. Such studies are pivotal for understanding receptor-ligand interactions at a molecular level, with implications for neuroscience and the development of targeted therapies (Chernykh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c11-10(8(12)13)6-9(7-10)4-2-1-3-5-9;/h1-7,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJMPSSVZWXTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)





![3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2816216.png)
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2816217.png)
![(2E)-3-(4-nitrophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2816218.png)



![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)